Kigamicin C

説明

Kigamicin C is an antitumor antibiotic discovered by an anti-austerity strategy, targeting cancer cells’ tolerance to starvation . It selectively kills PANC-1 cells (a pancreatic cell line) at concentrations 100 times lower under nutrient-starved conditions than in normal conditions .

Synthesis Analysis

The stereochemistry of Kigamicins A, C, and D were elucidated by a combination of X-ray crystallographic analysis and degradation studies . The absolute structures of Kigamicins were determined by NMR analysis, chemical degradation studies, and X-ray crystallographic analyses .Molecular Structure Analysis

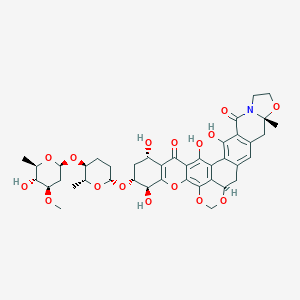

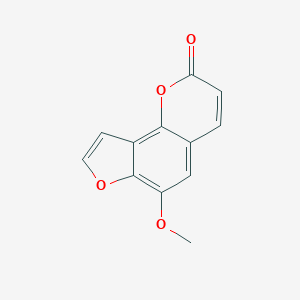

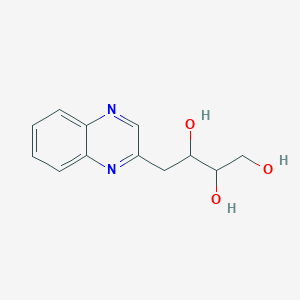

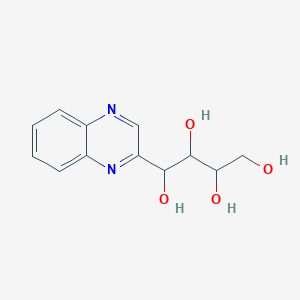

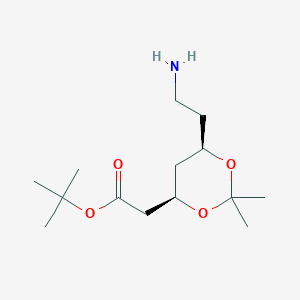

Kigamicins have a unique aglycone of fused octacyclic ring system containing seven of six-membered rings and one oxazolidine . The aglycone links a sugar chain composed of one to four deoxysugars .Chemical Reactions Analysis

The absolute structures of Kigamicins were determined by NMR analysis, chemical degradation studies, and X-ray crystallographic analyses . The configuration of amicetose was examined by measuring its optical rotation value after hydrolysis .Physical And Chemical Properties Analysis

Kigamicin C is soluble in ethanol, methanol, DMF, or DMSO, but has poor water solubility .科学的研究の応用

Antitumor Antibiotics

Kigamicin C, along with Kigamicins A, B, D, and E, are novel antibiotics discovered from the culture broth of Amycolatopsis sp. ML630-mF1 . These compounds exhibit selective killing activity against PANC-1 cells under nutrient-starved conditions . This makes them potential candidates for antitumor therapies, particularly in environments characterized by insufficient oxygen and nutrient supplies, such as the tumor microenvironment .

Antimicrobial Activity

Kigamicins, including Kigamicin C, have shown antimicrobial activity against Gram-positive bacteria . This includes methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare due to its resistance to many commonly used antibiotics .

Cancer Therapy

Kigamicin D, a compound closely related to Kigamicin C, has demonstrated therapeutic activity against PANC-1 cells implanted into nude mice . Given the structural similarities between Kigamicin C and D, it’s possible that Kigamicin C could have similar therapeutic effects in cancer treatment .

Starvation Tolerance

Kigamicins, including Kigamicin C, were named after “kiga”, a Japanese word meaning starvation . This is because they exhibit selective killing activity against PANC-1 cells, a pancreatic cell line known to be extremely resistant to glucose and amino acid starvation . This suggests potential applications in therapies targeting nutrient deprivation tolerance in cancer cells .

Structural Studies

The stereochemistry of Kigamicins A, C, and D has been elucidated through a combination of X-ray crystallographic analysis and degradation studies . This structural information is crucial for understanding the mechanism of action of these compounds and for the development of synthetic strategies .

Immune System Augmentation

While the specific role of Kigamicin C in immune system augmentation is not clear, related compounds like Kigamicin D have been studied in this context . Given the structural similarities, Kigamicin C may also have potential applications in immune system modulation .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSADZFORZMJRI-KUPVXKSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11764292 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

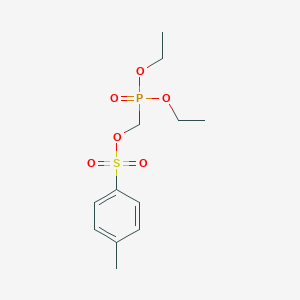

![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)